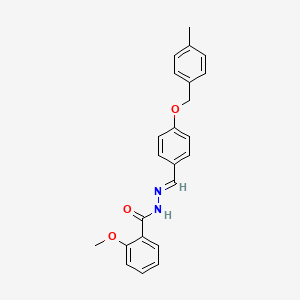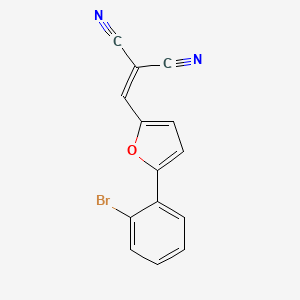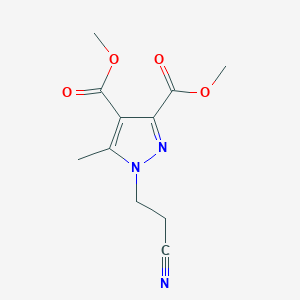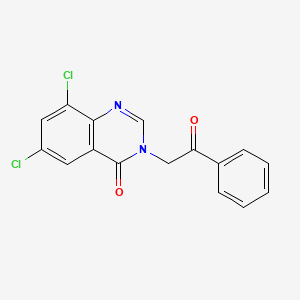
1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane is a unique organosilicon compound with the molecular formula C48H40Cl2Si4. This compound is characterized by its eight phenyl groups and two chlorine atoms attached to a tetrasilane backbone.
Vorbereitungsmethoden
The synthesis of 1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane typically involves the reaction of chlorosilanes with phenyl-substituted silanes under controlled conditions. One common method includes the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with a chlorosilane precursor to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.
Analyse Chemischer Reaktionen
1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents. For example, treatment with sodium methoxide can replace the chlorine atoms with methoxy groups.
Oxidation and Reduction: The phenyl groups can undergo oxidation to form phenol derivatives, while reduction reactions can lead to the formation of hydrogenated products.
Coupling Reactions: The compound can participate in coupling reactions to form larger organosilicon frameworks.
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a precursor for the synthesis of other organosilicon compounds, which are valuable in various organic reactions.
Wirkmechanismus
The mechanism by which 1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane exerts its effects is primarily through its ability to form stable silicon-carbon bonds. The phenyl groups provide steric hindrance, which can influence the reactivity and stability of the compound. The chlorine atoms serve as reactive sites for further functionalization, allowing the compound to participate in a variety of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
1,4-Dichloro-1,1,2,2,3,3,4,4-octaphenyltetrasilane can be compared with other similar organosilicon compounds, such as:
- 1,4-Dimethyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane
- 1,4-Divinyl-1,1,2,2,3,3,4,4-octamethyltetrasilane
- 1,1,2,2,3,3,4,4-Octaphenyltetrasilane
These compounds share a similar tetrasilane backbone but differ in the substituents attached to the silicon atoms.
Eigenschaften
CAS-Nummer |
13498-31-2 |
|---|---|
Molekularformel |
C48H40Cl2Si4 |
Molekulargewicht |
800.1 g/mol |
IUPAC-Name |
chloro-[[[chloro(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C48H40Cl2Si4/c49-51(41-25-9-1-10-26-41,42-27-11-2-12-28-42)53(45-33-17-5-18-34-45,46-35-19-6-20-36-46)54(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52(50,43-29-13-3-14-30-43)44-31-15-4-16-32-44/h1-40H |
InChI-Schlüssel |
UMGYNDKGUGCSKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)Cl)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


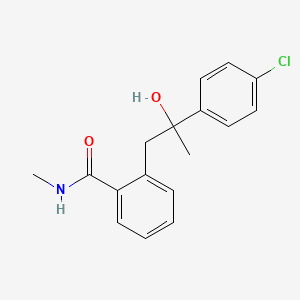

![(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B11940247.png)

![Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate](/img/structure/B11940264.png)
